![molecular formula C17H20ClNO3S B3829502 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide
Overview
Description
4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide, also known as CPB, is a chemical compound that has been widely studied for its potential use in scientific research. CPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific sites on ion channels and enzymes. 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide has been shown to bind to the extracellular domain of voltage-gated sodium channels, blocking their function and preventing the influx of sodium ions into cells. This inhibition of sodium channels leads to a variety of physiological effects, including decreased excitability of neurons and muscle cells.
Biochemical and Physiological Effects
4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. One of the primary effects of 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide is its ability to block voltage-gated sodium channels, which are important targets for a variety of drugs and toxins. 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is important for the regulation of pH in the body. Additionally, 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide for lab experiments is its ability to selectively block voltage-gated sodium channels, making it a valuable tool for studying their function. Additionally, 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide does have some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects on other ion channels and enzymes.
Future Directions
There are a number of potential future directions for research on 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide. One area of interest is the development of more selective and potent analogs of 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide that can be used to study specific types of ion channels and enzymes. Additionally, 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide has potential therapeutic applications for a variety of diseases, including epilepsy, neuropathic pain, and inflammation. Further research is needed to fully understand the mechanisms of action of 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide and its potential applications in medicine.
Scientific Research Applications
4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitters, and enzymes. One of the primary uses of 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide is in the study of voltage-gated sodium channels, which are important targets for a variety of drugs and toxins. 4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide has been shown to block these channels in a dose-dependent manner, making it a valuable tool for studying their function.
properties
IUPAC Name |
4-chloro-N-(4-pentoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-2-3-4-13-22-16-9-7-15(8-10-16)19-23(20,21)17-11-5-14(18)6-12-17/h5-12,19H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJZQQDAZVMVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-pentoxyphenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-acetyl-6-[2-(ethylthio)propyl]-2,4-dioxocyclohexanecarboxylate](/img/structure/B3829425.png)
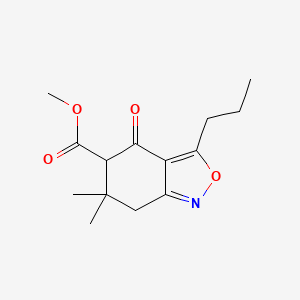

![6-[2-(ethylthio)propyl]-2-propyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one](/img/structure/B3829436.png)
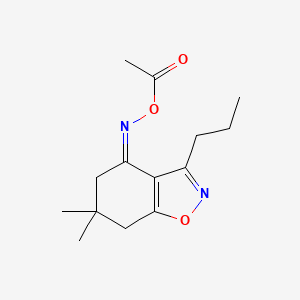
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)
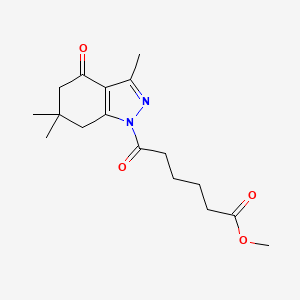
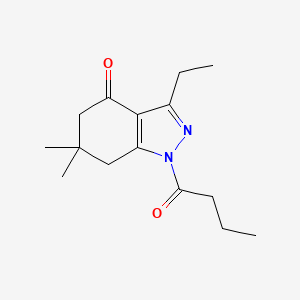
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
![2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
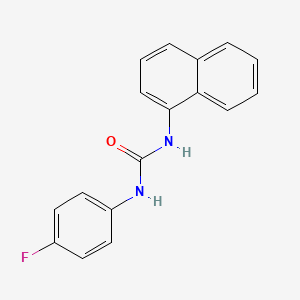
![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)
![4-{[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829510.png)